1-(Piperazin-1-yl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study described the design and synthesis of fifteen novel 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives as inhibitors of HIV-1 RT . Another study reported the synthesis of novel 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives .Molecular Structure Analysis
The molecular structure of “1-(Piperazin-1-yl)propan-1-one” can be inferred from related compounds. For example, “1-Piperazin-1-yl-2-(4-propylphenyl)propan-1-one” has a molecular formula of C16H24N2O . Another related compound, “1-Piperazin-1-yl-3-(propan-2-ylamino)propan-1-one”, has a molecular formula of C10H21N3O .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For example, “1-Piperazin-1-yl-2-(4-propylphenyl)propan-1-one” and “1-Piperazin-1-yl-3-(propan-2-ylamino)propan-1-one” have been studied for their physical and chemical properties .Scientific Research Applications
Potential Use in Oncology
- Abate et al. (2011) explored analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a compound related to 1-(Piperazin-1-yl)propan-1-one. They aimed to create derivatives with reduced lipophilicity for potential use in oncology diagnostics and therapeutics, particularly as positron emission tomography (PET) radiotracers. (Abate et al., 2011)
HIV-1 RT Inhibition and Antimicrobial Activity
- A study by Chander et al. (2016) involved the design, synthesis, and evaluation of novel derivatives as inhibitors of HIV-1 reverse transcriptase (RT). These compounds showed significant inhibition of HIV-1 RT and possessed antimicrobial activities against various bacteria and fungi. (Chander et al., 2016)
Antidepressant and Anti-Anxiety Potential
- Kumar et al. (2017) synthesized a series of compounds related to this compound and evaluated their antidepressant and antianxiety activities. The compounds showed promising results in behavioral tests on mice. (Kumar et al., 2017)
Potential in Anti-Bone Cancer Therapy
- Lv et al. (2019) conducted a study focusing on the synthesis, crystal structure, and evaluation of anti-bone cancer activity of a heterocyclic compound related to this compound. They also used molecular docking to study its potential antiviral activity. (Lv et al., 2019)
Dual Action Antidepressants
- Martinez et al. (2001) synthesized new derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter. These compounds were explored as a new class of antidepressants. (Martínez et al., 2001)
Antifungal Activity
- Chai et al. (2011) designed and synthesized a series of compounds as antifungal agents. Their in vitro tests showed excellent activities against a broad spectrum of human pathogenic fungi. (Chai et al., 2011)
Antimalarial Agents
- Mendoza et al. (2011) evaluated piperazine and pyrrolidine derivatives for their antiplasmodial activity, focusing on inhibiting the growth of Plasmodium falciparum. (Mendoza et al., 2011)
Future Directions
The future directions for the study of “1-(Piperazin-1-yl)propan-1-one” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research could be done on related compounds and their potential applications, such as their use as inhibitors of HIV-1 RT .
Mechanism of Action
Target of Action
Similar compounds have been shown to have affinity for serotoninergic 5-ht 1a receptors .
Mode of Action
It’s suggested that compounds with similar structures can interact with their targets, leading to changes in cellular function .
Result of Action
Some studies suggest that similar compounds can destroy the integrity of bacterial cell membranes, leading to the leakage of intracellular protein .
Action Environment
It’s generally recommended to use such compounds in a well-ventilated area and avoid unnecessary personal contact .
Biochemical Analysis
Biochemical Properties
1-(Piperazin-1-yl)propan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with hydrazonoyl chlorides, leading to the formation of cinnoline derivatives . These interactions are crucial for its potential antifungal and antibacterial activities. The compound’s ability to form stable complexes with these biomolecules suggests its potential as a biochemical tool for studying enzyme inhibition and protein interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to exhibit moderate antifungal activity against Candida albicans strains . Additionally, the compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to disrupt bacterial cell membranes, leading to the leakage of cytoplasmic components such as nucleic acids and proteins . This disruption highlights its potential as an antimicrobial agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been found to inhibit certain enzymes and activate others, leading to changes in gene expression . The compound’s ability to form stable complexes with hydrazonoyl chlorides and other biomolecules suggests that it may act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antifungal and antibacterial activities, indicating its potential for prolonged use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antifungal and antibacterial activities . At higher doses, it may cause toxic or adverse effects, including disruption of cellular membranes and leakage of cytoplasmic components . These threshold effects highlight the importance of dosage optimization in experimental settings to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound has been shown to interact with hydrazonoyl chlorides, leading to the formation of cinnoline derivatives . These interactions suggest that it may play a role in metabolic pathways related to antifungal and antibacterial activities. Understanding these pathways is crucial for elucidating the compound’s metabolic effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules suggests that it may be transported and distributed through specific pathways . These interactions are important for understanding its localization and accumulation within cells and tissues, which can influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with hydrazonoyl chlorides and other biomolecules suggest that it may be localized to specific subcellular compartments where it exerts its effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-piperazin-1-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQAMPOYHLICPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397207 | |
Record name | 1-(Piperazin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76816-54-1 | |
Record name | 1-(Piperazin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Piperazin-1-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(piperazin-1-yl)propan-1-one derivatives interesting targets for medicinal chemistry?
A1: This chemical scaffold is particularly interesting due to its versatility. Researchers have successfully modified its structure to create derivatives with a wide range of biological activities, including antiviral and antimicrobial properties.
Q2: Can you provide an example of a specific synthesis strategy for a this compound derivative and its potential application?
A: One study [] outlines a process for preparing (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropane-1-one. This specific derivative is of interest for its potential antiviral properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.